Hydroxymethyl Dasatinib

Vue d'ensemble

Description

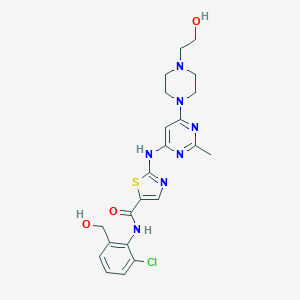

Hydroxymethyl Dasatinib is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and a piperazine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity and can be used in studies related to enzyme inhibition or receptor binding.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

Target of Action

Hydroxymethyl Dasatinib, also known as BMS-749426 or Dasatinib metabolite M24, is a potent inhibitor of multiple targets. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), and several other oncogenic kinases . It also inhibits c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinases . These targets play crucial roles in cell proliferation and survival, particularly in the context of cancer.

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It blocks the active and inactive conformations of the ABL kinase domain . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cancer cell proliferation and survival .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting BCR-ABL, it disrupts the pathogenesis of chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) . It also inhibits several SRC-family kinases, which are involved in various cellular processes, including cell division, survival, and migration . Moreover, it blocks the activities of HER2, AKT, β-catenin, and JNK1/2/3 .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib’s absorption is decreased by pH-modifying agents and is subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The molecular and cellular effects of Dasatinib’s action include significant inhibition of cell viability, reduction of cancer cell invasion, and inhibition of epithelial-mesenchymal transition (EMT) progression . It also promotes apoptosis and induces cell cycle arrest in the G1 phase .

Action Environment

The action, efficacy, and stability of Dasatinib can be influenced by various environmental factors. For instance, its absorption is decreased by pH-modifying agents . Moreover, it is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and consequently its efficacy and toxicity .

Analyse Biochimique

Biochemical Properties

Hydroxymethyl Dasatinib is primarily metabolized in the liver. The main metabolites are formed by N-dealkylation with CYP3A4 being the predominant catalyzing enzyme . It also undergoes hydroxylation to form other metabolites . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It inhibits cell viability of cancer cell lines, reduces cancer cell invasion, and inhibits the progression of epithelial-mesenchymal transition . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the active and inactive conformations of the ABL kinase domain . It also blocks HER2, AKT, β-catenin, and JNK1/2/3 activities . These binding interactions with biomolecules lead to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the compound’s absorption is significantly influenced by gastric pH . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is exported by ABCB1 and ABCG2 in vitro . The efflux of Dasatinib is also regulated by ABCC4 and ABCC6 transporters .

Subcellular Localization

It is known that dasatinib, the parent compound of this compound, translocates from the nucleus to the cytoplasm following certain treatments .

Méthodes De Préparation

The synthesis of Hydroxymethyl Dasatinib typically involves multiple steps. The synthetic route may include the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the pyrimidine ring: This step may involve the use of reagents such as 2-methyl-4-pyrimidinylamine.

Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Hydroxymethyl Dasatinib can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Hydroxymethyl Dasatinib can be compared with other similar compounds, such as:

This compound analogs: These compounds have similar structures but may differ in specific functional groups.

Thiazole-based compounds: These compounds share the thiazole ring and may exhibit similar chemical properties.

Pyrimidine-based compounds: These compounds share the pyrimidine ring and may have similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Activité Biologique

Hydroxymethyl Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings.

Overview of Dasatinib

Dasatinib acts by inhibiting several tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and EPHA2. It is particularly effective against CML due to its ability to target the BCR-ABL fusion protein that drives the malignancy. This compound is expected to retain similar mechanisms of action while potentially offering improved pharmacological properties or reduced side effects.

This compound, like its parent compound, functions as an ATP-competitive inhibitor. It binds to both active and inactive conformations of the ABL kinase domain, exhibiting a higher affinity than Imatinib. This binding leads to:

- Inhibition of Cell Proliferation : By blocking the signaling pathways that promote cell growth and survival in malignant cells.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various intracellular signaling cascades.

Clinical Trials

Several studies have assessed the efficacy of Dasatinib and its derivatives in clinical settings:

-

Phase II Studies :

- In patients with imatinib-resistant CML, Dasatinib demonstrated a major hematological response (MHR) in 64% of cases and a major cytogenetic response (MCgR) in 39% after 14 months of treatment .

- A randomized trial comparing Dasatinib at 140 mg/day versus high-dose Imatinib showed significantly higher response rates for Dasatinib across multiple time points .

- Case Studies :

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on existing research on Dasatinib:

Safety Profile and Side Effects

Dasatinib has been associated with various side effects including pleural effusion, gastrointestinal disturbances, and hematological toxicities. This compound is hypothesized to have an improved safety profile due to modifications that may reduce toxicity while maintaining efficacy.

Propriétés

IUPAC Name |

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNOWBHQESWSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474433 | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-58-4 | |

| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.